molecular formula C19H15N5OS B286841 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

カタログ番号 B286841
分子量: 361.4 g/mol
InChIキー: RAPAAMDHEGFPND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been identified in various herbal blends and electronic cigarette liquids. It is classified as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use. Despite its legal status, MMB-FUBINACA has been the subject of scientific research due to its unique structure and potential therapeutic applications.

作用機序

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole acts as a potent agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of CB1 receptors by 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to increase heart rate and blood pressure, as well as induce hypothermia and sedation. These effects are thought to be mediated by the drug's actions on the CB1 receptor.

実験室実験の利点と制限

One advantage of using 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a more precise manner. However, the potential for abuse and lack of accepted medical use limit the usefulness of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in clinical research.

将来の方向性

There are several potential future directions for research on 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. One area of interest is the development of novel analgesics based on the structure of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole and its effects on various physiological systems. Finally, the potential for abuse and lack of accepted medical use highlight the need for further research on the potential risks associated with 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole use.

合成法

The synthesis of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole involves several steps, including the condensation of 4-methylphenyl hydrazine with 2-chloro-4-methylbenzoic acid to form a triazole intermediate. This intermediate is then reacted with 2-chlorobenzaldehyde to form the thiadiazole ring. The final step involves the addition of the benzisoxazole moiety to the triazole-thiadiazole intermediate to form 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole.

科学的研究の応用

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. Additionally, 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders such as arthritis.

特性

分子式

C19H15N5OS

分子量

361.4 g/mol

IUPAC名

7-methyl-3-[[3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C19H15N5OS/c1-11-6-8-13(9-7-11)18-20-21-19-24(18)22-16(26-19)10-15-14-5-3-4-12(2)17(14)25-23-15/h3-9H,10H2,1-2H3

InChIキー

RAPAAMDHEGFPND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C4C=CC=C5C

正規SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C(C=CC=C45)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。